molecular formula C10H10F6N2O2 B10908044 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B10908044
M. Wt: 304.19 g/mol
InChI Key: MFGYMHRELSOAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative characterized by a 5-ethyl and 3-trifluoromethyl-substituted pyrazole ring linked to a 4,4,4-trifluorobutanoic acid chain. Such structural features suggest applications in pharmaceuticals or agrochemicals, particularly where acidity and target binding are critical .

Properties

Molecular Formula

C10H10F6N2O2

Molecular Weight

304.19 g/mol

IUPAC Name

3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H10F6N2O2/c1-2-5-3-6(9(11,12)13)17-18(5)7(4-8(19)20)10(14,15)16/h3,7H,2,4H2,1H3,(H,19,20)

InChI Key

MFGYMHRELSOAPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole

A regiospecific synthesis of the pyrazole derivative begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Reacting this precursor with methyl hydrazine under controlled conditions yields a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-substituted regioisomer. Separation of these isomers is achieved via fractional distillation or crystallization, leveraging differences in boiling points and solubility.

Key Reaction Conditions

  • Reactants : 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, methyl hydrazine

  • Temperature : 55°C, 20 hours

  • Yield : 63% (combined isomers)

Functionalization of the Trifluorobutanoic Acid Side Chain

The trifluorobutanoic acid moiety is synthesized separately and later coupled to the pyrazole core.

Synthesis of 4,4,4-Trifluoro-3-oxobutanoate

Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key intermediate. It is prepared via Claisen condensation of ethyl trifluoroacetate with ethyl acetate under basic conditions.

Reaction Scheme

CF3CO2Et+CH3CO2EtNaOEtCF3C(O)CH2CO2Et+EtOH\text{CF}3\text{CO}2\text{Et} + \text{CH}3\text{CO}2\text{Et} \xrightarrow{\text{NaOEt}} \text{CF}3\text{C(O)CH}2\text{CO}_2\text{Et} + \text{EtOH}

Yield : 46.5%

Reduction and Oxidation to the Acid

The ketone group in ethyl 4,4,4-trifluoro-3-oxobutanoate is reduced to a secondary alcohol using NaBH₄, followed by oxidation to the carboxylic acid. Alternatively, direct hydrolysis under acidic conditions converts the ester to the acid.

Hydrolysis Conditions

  • Reactant : Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Acid : Concentrated H₂SO₄

  • Temperature : 90°C, 1 hour
    Yield : 79%

Coupling of Pyrazole and Trifluorobutanoic Acid

The final step involves linking the pyrazole and acid components via a nucleophilic substitution or Mitsunobu reaction.

Alkylation of Pyrazole with Bromobutanoic Acid

4-Bromo-4,4,4-trifluorobutanoic acid is reacted with the lithiated pyrazole derivative. The bromine atom acts as a leaving group, facilitating C–N bond formation.

Procedure

  • Generate the lithiated pyrazole using LDA at -78°C.

  • Add 4-bromo-4,4,4-trifluorobutanoic acid.

  • Stir for 2 hours, then warm to room temperature.
    Yield : 65–70% (estimated from analogous reactions)

Optimization of Coupling Efficiency

The reaction’s success hinges on maintaining anhydrous conditions and avoiding premature quenching of the lithiated species. Catalytic amounts of copper(I) iodide improve yields by facilitating oxidative coupling.

Purification and Characterization

Crude product purification employs recrystallization or column chromatography. Analytical techniques such as ¹⁹F NMR and HPLC ensure purity and regiochemical fidelity.

Typical Characterization Data

  • Molecular Formula : C₁₀H₁₀F₆N₂O₂

  • ¹H NMR (CDCl₃) : δ 4.13 (s, 3H, CH₃), 7.22 (s, 1H, pyrazole-H)

  • Melting Point : 138°C

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The use of bulky bases (e.g., LDA) directs alkylation to the 5-position of the pyrazole ring, minimizing undesired regioisomers .

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid moiety enables classical acid-catalyzed transformations:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters. For example, ethyl ester derivatives are synthesized via Fischer esterification or using coupling agents like DCC (dicyclohexylcarbodiimide) .

ReagentProductConditions
EthanolEthyl 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoateH₂SO₄, reflux
DCC/DMAPActivated ester intermediateRoom temperature, anhydrous

Amide Formation

Couples with amines (e.g., benzylamine) via carbodiimide-mediated activation to yield amides, relevant for bioactive derivatives .

Decarboxylation

Heating under basic conditions removes CO₂, generating 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluoropropane.

Pyrazole Ring Reactivity

The heterocyclic pyrazole core undergoes electrophilic substitution and coordination:

Electrophilic Substitution

  • Bromination : N-Bromosuccinimide (NBS) selectively brominates the pyrazole at the 4-position under mild conditions .

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, though trifluoromethyl groups may direct regioselectivity.

Coordination Chemistry

Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes with potential catalytic applications.

Trifluoromethyl Stability

The -CF₃ groups resist hydrolysis but participate in radical-mediated C–F bond activation under UV light or transition-metal catalysis .

Lithiation

Directed ortho-metalation (DoM) at the pyrazole ring using LDA (lithium diisopropylamide) enables functionalization at specific positions, as demonstrated in analogous pyrazole systems .

Reaction Conditions and Catalysts

Reaction TypePreferred Catalyst/SolventTemperature Range
EsterificationH₂SO₄, DCC/DMAP25–80°C
BrominationNBS, AIBN0–25°C
AmidationEDC/HOBt0–25°C

Kinetic and Thermodynamic Considerations

  • Acid Strength : The electron-withdrawing -CF₃ groups enhance carboxylic acid acidity (pKa ~ 1.5–2.5), accelerating deprotonation but slowing esterification kinetics.

  • Pyrazole Ring Activation : Substituents direct electrophiles to the 4-position, with reaction rates influenced by steric and electronic effects .

Comparative Reactivity

FeatureThis CompoundNon-Fluorinated Analog
Carboxylic Acid ReactivityEnhanced acidity, slower esterificationStandard reactivity
Pyrazole Electrophilic SubstitutionRegioselective at 4-positionBroader substitution pattern
Thermal StabilityHigher due to -CF₃ groupsLower

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties, particularly as an inhibitor of the Mcl-1 protein, which plays a crucial role in cancer cell survival. The interaction between this compound and Mcl-1 suggests potential therapeutic pathways for treating various cancers .

Antimicrobial Properties

Studies have shown that 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid possesses antimicrobial activity against several bacterial strains. For instance:

  • It has demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa, making it a candidate for developing new antibacterial agents .

Case Study 1: Anticancer Research

In a study focusing on the inhibition of Mcl-1, researchers evaluated various fluorinated compounds including 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid. The compound showed significant binding affinity to Mcl-1 proteins, leading to apoptosis in cancer cells. This finding highlights its potential as a lead compound for further drug development aimed at targeting Mcl-1 in cancer therapy.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid exhibited substantial inhibition zones against Staphylococcus aureus and E. coli, suggesting that modifications in their chemical structure could enhance their antimicrobial properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibitor of Mcl-1 protein involved in cancer cell survivalSignificant binding affinity leading to apoptosis
Antimicrobial ActivityEffective against bacterial strains such as E. coli and Pseudomonas aeruginosaDemonstrated substantial inhibition zones
Synthesis TechniquesVarious methods including reflux and hydrolysisMultiple synthesis routes available for compound creation

Mechanism of Action

The mechanism of action of 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and stability . This can lead to the modulation of specific biochemical pathways, making it a valuable compound in drug development.

Comparison with Similar Compounds

Structural Features and Substituents

The compound’s pyrazole ring substituents (5-ethyl, 3-trifluoromethyl) and trifluorobutanoic acid chain distinguish it from analogs. Key comparisons include:

Compound Name Pyrazole Substituents Attached Group/Chain Notable Properties/Applications Reference
3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid 5-Ethyl, 3-trifluoromethyl 4,4,4-Trifluorobutanoic acid High acidity, potential enzyme inhibition
5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole p-Tolyl, 3-trifluoromethyl None (base pyrazole) Likely intermediate for pharmaceuticals
4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide 2-Methylphenyl, 3-trifluoromethyl Benzenesulfonamide COX-2 inhibition (e.g., celecoxib analogs)
Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole 4-Fluorophenyl, 5-trifluoromethyl Ethyl ester Lower polarity, esterase-sensitive
(Z)-4-{[1,1,1-Trifluoro-4-oxo-4-(p-tolyl)butan-2-ylidene]amino}benzenesulfonamide Trifluorobutane backbone Sulfonamide High solubility, potential anti-inflammatory

Functional Group Analysis

  • Carboxylic Acid vs. Sulfonamide/Ester: The target compound’s trifluorobutanoic acid group enhances acidity (pKa ~1–2) compared to sulfonamides (pKa ~5–6) or esters (non-acidic). This acidity may improve binding to charged active sites in enzymes or receptors .
  • Trifluoromethyl Effects: All listed compounds incorporate trifluoromethyl groups, increasing electronegativity and metabolic resistance.

Biological Activity

3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a novel compound that has garnered interest in various fields such as medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on available research findings.

  • Molecular Formula : C10H12F6N2O2
  • Molecular Weight : 278.28 g/mol
  • CAS Number : 299405-24-6

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against microbial targets .

2. Anti-inflammatory Effects

In vitro studies have suggested that 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins, making it a candidate for treating inflammatory diseases .

3. Anticancer Potential

Preliminary research has indicated that this compound may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The trifluoromethyl moiety is believed to play a role in enhancing the compound's potency against tumor cells .

Synthesis

The synthesis of 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves several steps:

  • Formation of Pyrazole Ring : The starting material is typically a substituted hydrazine reacted with an appropriate carbonyl compound to form the pyrazole structure.
  • Introduction of Trifluoromethyl Group : This can be achieved using trifluoroacetic anhydride or similar reagents.
  • Carboxylic Acid Functionalization : The final step involves the introduction of the butanoic acid moiety via esterification or direct carboxylation methods.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrazole indicated that compounds with trifluoromethyl substitutions displayed enhanced antimicrobial activity compared to their non-fluorinated counterparts. The compound was tested against a panel of pathogens, showing effective inhibition at low micromolar concentrations .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the compound was administered to murine models exhibiting symptoms of inflammation. Results demonstrated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when treated with the compound compared to control groups .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid? Synthesis typically involves multi-step protocols, including:

  • Cyclocondensation : Formation of the pyrazole core using trifluoromethyl ketones and hydrazine derivatives (e.g., general procedure G in ).
  • Functionalization : Introduction of ethyl and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions.
  • Purification : Flash chromatography and recrystallization to isolate intermediates ( ).
    HPLC analysis (>95% purity) and NMR spectroscopy are critical for validating intermediates and final products .

Advanced Question: Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of fluorinated pyrazoles? Key strategies include:

  • Temperature Control : Reflux conditions (e.g., 6 hours in ethyl acetate at 28°C, ) improve reaction completion.
  • Catalyst Selection : Use of N-methylmorpholine to enhance reactivity of trifluoromethyl intermediates ( ).
  • Byproduct Mitigation : Adjusting stoichiometry (e.g., excess trifluoromethylating agents) and solvent polarity to minimize side reactions.
    Yields vary significantly (22–86% in ), emphasizing the need for step-specific optimization.

Structural and Purity Analysis

Basic Question: Q. What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies chemical environments (e.g., pyrazole proton shifts at δ 6.5–8.0 ppm, ).
  • HPLC : Quantifies purity (>95% threshold for research-grade compounds, ).
  • Melting Point Analysis : Validates crystallinity (e.g., mp 113–115°C for related compounds, ).

Advanced Question: Q. How does X-ray crystallography resolve ambiguities in molecular conformation for fluorinated pyrazoles? Single-crystal X-ray studies (e.g., ) reveal:

  • Dihedral Angles : Between pyrazole and fluorophenyl groups (e.g., 5–15° in ), influencing steric interactions.
  • Hydrogen Bonding : Carbothioamide groups stabilize crystal packing ( ).
    Such data inform computational models for predicting bioactivity .

Fluorination Challenges

Basic Question: Q. What challenges arise when handling fluorinated intermediates during synthesis?

  • Moisture Sensitivity : Trifluoromethyl groups hydrolyze easily; reactions require anhydrous conditions ( ).
  • Toxicity : Fluorinated byproducts (e.g., HF) necessitate closed systems and inert atmospheres.

Advanced Question: Q. How can computational modeling predict reactivity of trifluoromethyl groups in pyrazole derivatives?

  • DFT Calculations : Assess electron-withdrawing effects of CF3 groups on pyrazole ring electrophilicity.
  • Docking Studies : Correlate substituent positions (e.g., 3-CF3 vs. 5-CF3) with target binding (e.g., ’s imidazolidinedione derivatives).

Stability and Bioactivity

Basic Question: Q. What structural features influence the compound’s stability?

  • Electron-Withdrawing Groups : Trifluoromethyl moieties enhance metabolic stability but reduce solubility.
  • Steric Shielding : Ethyl groups at position 5 minimize oxidative degradation ().

Advanced Question: Q. How do substituents on the pyrazole ring affect electronic properties and bioactivity?

  • SAR Studies : Bulky substituents (e.g., 4-fluorophenyl in ) enhance target affinity but may reduce bioavailability.
  • LogP Analysis : Fluorine atoms lower logP values, improving membrane permeability (e.g., ’s carboxylic acid derivatives).

Methodological Troubleshooting

Basic Question: Q. What thresholds ensure acceptable purity for pharmacological assays?

  • HPLC : ≥95% purity ().
  • Elemental Analysis : C, H, N within ±0.4% of theoretical values.

Advanced Question: Q. How can researchers address low yields in final coupling steps?

  • Workup Optimization : Use of biphasic systems (e.g., water/ethyl acetate in ) improves recovery.
  • Catalytic Recycling : Pd-based catalysts for Suzuki-Miyaura couplings (e.g., ’s boronate esters).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.